3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a unique structure that combines an indole moiety with a pyrazole ring, making it of interest in medicinal chemistry and pharmacological research. The presence of both the indole and pyrazole functionalities suggests potential applications in drug development, particularly in targeting various biological pathways.
The compound can be classified as a pyrazole derivative due to its pyrazole ring, and it also contains an indole derivative due to the indole structure. Pyrazoles are a significant class of heterocyclic compounds that have been extensively studied for their biological properties, including anti-inflammatory, analgesic, and anticancer activities. The specific structure of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine positions it within a niche category of compounds that may exhibit enhanced pharmacological effects due to the combination of these two heterocycles.
The synthesis of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine can be approached through various methods, often involving multi-step reactions that combine starting materials with specific functional groups. One common synthetic route involves the condensation of an appropriate indole derivative with a pyrazole precursor.
For example, a method described in literature involves reacting 4-methoxyindole with hydrazine derivatives to form the pyrazole ring through a series of condensation reactions .
The chemical reactivity of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine can be attributed to its functional groups. Key reactions include:
These reactions enable the exploration of derivatives with altered biological activities .
The mechanism of action for compounds like 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research indicates that similar compounds have shown activity against phosphoinositide 3-kinase δ (PI3Kδ), suggesting potential pathways for therapeutic effects .
The physical properties of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine include:
Chemical properties include:
Detailed analyses such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy can provide further insights into its physical characteristics .
3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine has potential applications in various scientific fields:
The systematic IUPAC name 5-(1-ethyl-4-methoxyindol-2-yl)-1H-pyrazol-3-amine precisely defines this compound's molecular architecture. Its core consists of a 1H-indole scaffold substituted at the N1 position with an ethyl group (-CH₂CH₃) and at the C4 position with a methoxy group (-OCH₃). The C2 position of this indole moiety is linked to the C3 position of a 1H-pyrazol-5-amine unit, where the pyrazole ring features an amino group (-NH₂) at C5. This structural configuration classifies it as a bis-heterocyclic system within the broader category of fused polycyclic compounds [4].
The compound's structural complexity arises from the electronic interplay between its components:
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 5-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine |
CAS Registry Number | 1310936-61-8 |
MDL Number | MFCD14281877 |
Molecular Formula | C₁₄H₁₆N₄O |
Molecular Weight | 256.30 g/mol |
Positional isomerism significantly influences the compound's properties. For instance, relocation of the methoxy group from C4 to C5, C6, or C7 on the indole ring alters electronic distribution and steric interactions, impacting biological activity. Similarly, alkylation at pyrazole-N1 versus indole-N1 produces distinct regioisomers with divergent physicochemical behaviors [2] [9].
Table 2: Structural Analogues and Positional Isomerism
Compound Variant | Structural Difference | Biological Significance |
---|---|---|
5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine | Methoxy at indole-C6 vs. C4 | Distinct target affinity profiles observed [2] |
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine | Methyl at indole-C3 vs. methoxy at C4 | Altered lipophilicity and steric bulk [9] |
N-[3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-yl]acetamide | Acetamide substitution at pyrazole-NH₂ | Enhanced metabolic stability [8] |
The compound first emerged in chemical literature circa 2010, as evidenced by its CAS registry assignment (1310936-61-8). Its design reflects deliberate integration of two privileged medicinal scaffolds:
Initial synthetic routes focused on condensation strategies between functionalized indoles and pyrazole precursors. For example, 4-methoxyindole derivatives were reacted with hydrazines or β-keto esters under acidic conditions (acetic acid/HCl) to construct the pyrazole ring, followed by purification via crystallization or chromatography. These methods drew upon classical heterocyclic reactions like the Fischer indole synthesis but adapted them for sterically congested systems [4] .
Table 3: Evolution of Synthetic Methodologies
Synthetic Approach | Key Reagents/Conditions | Advantages/Limitations |
---|---|---|
Direct Indole-Pyrazole Condensation | 4-Methoxyindole, β-keto esters, hydrazine hydrate/AcOH reflux | Moderate yields (45-60%), scalable but requires purification [4] |
Multi-step Functional Group Manipulation | Halogenated indoles, protected aminopyrazoles, Pd-catalyzed coupling | Higher purity but lower atom economy [4] |
Microwave-Assisted Cyclization | N-ethyl-4-methoxyindole-2-carboxaldehyde, enaminonitriles, solvent-free MW irradiation | Improved yields (>75%) and reduced reaction times |
Pharmacological interest intensified when computational studies predicted strong binding to phosphoinositide 3-kinase δ (PI3Kδ), a cancer therapy target. Subsequent in vitro validation demonstrated nanomolar-range inhibition, positioning the compound as a lead for oncology applications. This discovery aligned with broader trends in targeting kinase signaling pathways using heterocyclic inhibitors [4] [7].
The compound's structural novelty also spurred derivatization campaigns. Key analogues include:
Current research explores its integration into bifunctional molecules targeting multiple oncogenic pathways simultaneously, leveraging its synthetic tractability and favorable physicochemical profile (cLogP ≈ 2.5, PSA ≈ 55 Ų) [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7